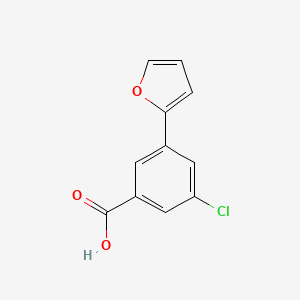
3-(5-Hydroxypyridin-2-yl)benzonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzonitrile derivatives involves various methods. One of the most advantageous approaches is the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . Another method involves the cyanation of benzene halides, toluene halides and ammonia reaction, ammoxidation of toluene, ammonia and air, benzoic acid and urea reaction, and the cyanidation of benzaldehyde . The synthesis of pyridinylboronic acids and esters by Iridium- or rhodium-catalyzed C-H bond and C-F bond borylation is also a promising method .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes . Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule has been studied .Applications De Recherche Scientifique
Thermally Activated Delayed Fluorescence (TADF)
This compound is used in the development of Thermally Activated Delayed Fluorescence (TADF) . TADF is a promising strategy to design novel robust luminescent materials . The compound can be transformed from an ACQ molecule into an AIEgen by simply decorating the core with alkyl chain-linked spirobifluorene dendrons .
Aggregation-Induced Emission (AIE)
The compound is also used in Aggregation-Induced Emission (AIE) . By increasing the number of flexible dendrons, these materials can not only show obvious AIE-TADF characteristics and uniform film morphology, but can also exhibit better resistance to isopropyl alcohol .
Organic Light Emitting Diodes (OLEDs)
The compound is used in the development of Organic Light Emitting Diodes (OLEDs) . It shows great device efficiency with an external quantum efficiency (EQE), current efficiency and power efficiency of 20.1%, 58.7 cd A −1 and 46.2 lm W −1, respectively .
Deuteration Strategy
The compound is used in a deuteration strategy to stabilize blue thermally activated delayed fluorescence . Deuteration would lower high-frequency vibrations to create shallower PESs in both ground and excited states .
Blue OLEDs
The compound is used in the development of blue OLEDs . A deep-blue OLED simultaneously achieves a peak external quantum efficiency of 20.1%, a Commission Internationale de L’Eclairage (CIE) coordinate y value of 0.17, and a lifetime (LT80) of 227 h at 1000 cd/m2 .
Sky-Blue TADF Emitters
The compound is one of the widely studied sky-blue TADF emitters . By replacing carbazole (Cz) units with deuterated carbazole, the deuterated analog of the compound was synthesized .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 3-hydroxypyridin-2(1h)-ones, have been evaluated as inhibitors of influenza a endonuclease .
Mode of Action
It’s worth noting that related compounds, such as 5-chloro-3-hydroxypyridin-2(1h)-one, have been identified as bimetal chelating ligands at the active site of the influenza a virus (iav) endonuclease enzyme . This suggests that 3-(5-Hydroxypyridin-2-yl)benzonitrile might interact with its targets in a similar manner.
Biochemical Pathways
The related compound 5-chloro-3-hydroxypyridin-2(1h)-one has been found to inhibit the endonuclease activity of the polymerase acidic protein (pa) in influenza a virus . This suggests that this compound might affect similar pathways.
Orientations Futures
Pyridinones, including 3-(5-Hydroxypyridin-2-yl)benzonitrile, have received considerable attention as promising metal-binding pharmacophores, such as inhibitors of metalloenzymes . These advancements contribute to an in-depth understanding of the potential of this biologically enriched scaffold and expedite the development of its new applications in drug discovery .
Propriétés
IUPAC Name |
3-(5-hydroxypyridin-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-7-9-2-1-3-10(6-9)12-5-4-11(15)8-14-12/h1-6,8,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMFWCMMGJZCEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692426 | |
| Record name | 3-(5-Hydroxypyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262009-38-0 | |
| Record name | 3-(5-Hydroxypyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![Ethyl 3-amino-5-(4-[(trifluoromethyl)thio]phenoxy)benzoate](/img/structure/B3095315.png)